molecular formula C14H9BrN2O2 B149169 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione CAS No. 135995-35-6

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

Cat. No.: B149169
CAS No.: 135995-35-6
M. Wt: 317.14 g/mol
InChI Key: YVRIUIQJDWVLTN-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Prathap et al. (2017) detailed the synthesis and characterization of a related compound, 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, using various spectroscopic techniques. The study confirmed its structure via single crystal X-ray diffraction and analyzed its thermal, optical properties, and Hirshfeld surface for intermolecular interactions, suggesting its potential for nonlinear optical (NLO) applications due to good transparency in UV, visible, and NIR regions Prathap et al., 2017.

Photophysical Properties and Sensing Applications

Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing, demonstrating the compound's relevance in developing novel colorimetric pH sensors and logic gates. The study highlighted the ability to tune photophysical properties through rational molecular design, expanding its applications in sensing technologies Yan et al., 2017.

Antioxidant and Antityrosinase Properties

Then et al. (2018) synthesized a series of derivatives to evaluate their antioxidant and antityrosinase activities. One derivative showed significant tyrosinase inhibitory activity, indicating the compound's potential in addressing hyperpigmentation disorders. The study utilized crystal structure analysis and molecular docking to understand the interactions contributing to its bioactivity Then et al., 2018.

Chemosensory Applications

Patil et al. (2019) developed a phthalimide-based chemosensor for selective detection of Cu(II) ions from aqueous media, showcasing the compound's utility in environmental monitoring and analytical chemistry. This demonstrates its potential in designing sensitive and selective sensors for metal ions, which is crucial for environmental protection and industrial process control Patil et al., 2019.

Reactivity Studies and Ligand Design

Ouizem et al. (2014) reported on the synthesis and reactivity studies of derivatives towards creating dissymmetric ligands for metal ion complexation. This work underlines the potential of such compounds in synthesizing complex molecules that could be pivotal in catalysis, material science, and as ligands in metal coordination chemistry Ouizem et al., 2014.

Mechanism of Action

Target of Action

The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.

Biochemical Pathways

The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.

Pharmacokinetics

It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo

Result of Action

One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .

Properties

IUPAC Name

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRIUIQJDWVLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599307
Record name 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135995-35-6
Record name 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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